molecular formula C22H27N3O6S B6493362 N'-[(3-methoxyphenyl)methyl]-N-{[3-(4-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide CAS No. 872862-73-2

N'-[(3-methoxyphenyl)methyl]-N-{[3-(4-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide

Cat. No.: B6493362
CAS No.: 872862-73-2
M. Wt: 461.5 g/mol
InChI Key: CBIUYJDAPNKZMU-UHFFFAOYSA-N
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Description

N'-[(3-Methoxyphenyl)methyl]-N-{[3-(4-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is a synthetic diamide derivative featuring a 1,3-oxazinan-2-yl scaffold substituted with a 4-methylbenzenesulfonyl group and a 3-methoxybenzyl moiety. Its molecular architecture combines sulfonamide and oxazinan motifs, which are common in bioactive compounds targeting enzymatic or receptor-mediated pathways.

Properties

IUPAC Name

N'-[(3-methoxyphenyl)methyl]-N-[[3-(4-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O6S/c1-16-7-9-19(10-8-16)32(28,29)25-11-4-12-31-20(25)15-24-22(27)21(26)23-14-17-5-3-6-18(13-17)30-2/h3,5-10,13,20H,4,11-12,14-15H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBIUYJDAPNKZMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core scaffolds, substituents, and functional groups. Below is a comparative analysis with key examples:

N-[2-(Dimethylamino)ethyl]-N′-({3-[(4-methoxyphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)ethanediamide

  • Structure: Shares the ethanediamide backbone and 1,3-oxazinan-2-yl group but differs in substituents: Sulfonyl group: 4-Methoxyphenyl vs. 4-methylbenzenesulfonyl in the target compound. Amino side chain: Dimethylaminoethyl vs. 3-methoxybenzyl.
  • The dimethylaminoethyl side chain introduces basicity, which may influence solubility and cellular uptake .

N-(4-Methoxyphenyl)benzenesulfonamide

  • Structure : Simpler sulfonamide derivative lacking the oxazinan and ethanediamide moieties.
  • Functional Comparison: Sulfonamides are known for their role as carbonic anhydrase inhibitors. The absence of the oxazinan ring in this compound limits its conformational flexibility compared to the target molecule . The 4-methoxy group in this analog may improve metabolic stability relative to the 3-methoxy substituent in the target compound .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Structure : Benzamide derivative with an N,O-bidentate directing group.

Data Table: Structural and Functional Comparison

Compound Name Core Scaffold Key Substituents Molecular Weight (g/mol) Notable Features
N'-[(3-Methoxyphenyl)methyl]-N-{[3-(4-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide Ethanediamide/Oxazinan 3-Methoxybenzyl, 4-methylbenzenesulfonyl ~495.6 (estimated) Conformational flexibility, sulfonyl group for target binding
N-[2-(Dimethylamino)ethyl]-N′-({3-[(4-methoxyphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)ethanediamide Ethanediamide/Oxazinan 4-Methoxyphenylsulfonyl, dimethylaminoethyl ~521.6 (estimated) Enhanced electron-donating capacity, basic side chain
N-(4-Methoxyphenyl)benzenesulfonamide Sulfonamide 4-Methoxyphenyl ~277.3 Simplicity, metabolic stability
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide 2-Hydroxy-1,1-dimethylethyl ~207.3 Metal-coordinating N,O-bidentate group

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